molecular formula C6H3BrF2OS B8566791 1-(5-Bromothiophen-2-yl)-2,2-difluoroethanone

1-(5-Bromothiophen-2-yl)-2,2-difluoroethanone

Cat. No.: B8566791
M. Wt: 241.06 g/mol
InChI Key: IRDCOVMXJVRASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C6H3BrF2OS and its molecular weight is 241.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3BrF2OS

Molecular Weight

241.06 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C6H3BrF2OS/c7-4-2-1-3(11-4)5(10)6(8)9/h1-2,6H

InChI Key

IRDCOVMXJVRASP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromothiophene (0.5 g, 3.00 mmol) in dry THF (5 mL) was cooled to −78° C. and freshly prepared lithium diisopropylamide (prepared from diisopropyl amine (0.5 mL, 3.60 mmol) and nBuLi (2.3 mL, 3.60 mmol, 1.6M in THF) was added dropwise. The reaction mixture was stirred at −78° C. for 1 h. Ethyl difluoro acetate (409 mg, 3.30 mmol) was added dropwise at −78° C. and the reaction mixture was stirred for 1 h, then slowly warmed up to room temperature and quenched with saturated NH4Cl solution. The organic product was extracted with EtOAc and dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to get 1-(5-bromothiophen-2-yl)-2,2-difluoroethanone (500 mg, yield 69%). 1H NMR (400 MHz, CDCl3) δ 7.77-7.75 (m, 1H), 7.21-7.20 (d, J=4.1 Hz, 1H), 6.27-6.00 (m, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
409 mg
Type
reactant
Reaction Step Three

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